5-Chloro-6-cyclobutoxypyridine-3-carbonitrile
Description
5-Chloro-6-cyclobutoxypyridine-3-carbonitrile is a halogenated pyridine derivative with a nitrile group at position 3, a chlorine atom at position 5, and a cyclobutoxy substituent at position 5. This compound belongs to a class of pyridinecarbonitriles, which are widely studied for their applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-chloro-6-cyclobutyloxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-9-4-7(5-12)6-13-10(9)14-8-2-1-3-8/h4,6,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPWNTZFENRJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=C(C=N2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-cyclobutoxypyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-3-pyridinecarbonitrile with cyclobutanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The presence of the cyclobutoxy group allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative.
Scientific Research Applications
Chemistry: 5-Chloro-6-cyclobutoxypyridine-3-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is also investigated for its potential use in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Chloro-6-cyclobutoxypyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and carbonitrile groups can enhance binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 5-Chloro-6-cyclobutoxypyridine-3-carbonitrile and their distinguishing features:
Physicochemical and Reactivity Comparisons
Polarity and Solubility :
- The hydroxy and oxo groups in 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile () increase polarity, making it more water-soluble than the cyclobutoxy analog. The cyclobutoxy group in the target compound likely reduces solubility compared to hydroxy or methoxy derivatives but enhances membrane permeability due to moderate lipophilicity .
- The 6-Chloro-5-methoxy-3-pyridinecarbonitrile () has a methoxy group, which is less polar than hydroxy but more electron-donating than cyclobutoxy. This may influence reactivity in nucleophilic aromatic substitution .
Steric Effects :
Pharmacological Implications :
- The isopropyl and cyclopropyl substituents (–7) are associated with improved metabolic stability in drug candidates. The cyclobutoxy group may similarly resist oxidative metabolism, extending half-life in biological systems .
Biological Activity
5-Chloro-6-cyclobutoxypyridine-3-carbonitrile (CAS No. 2167127-40-2) is a heterocyclic organic compound characterized by a pyridine ring with a chloro substituent at the 5-position, a cyclobutoxy group at the 6-position, and a carbonitrile group at the 3-position. This unique structure suggests potential biological activities, particularly in medicinal chemistry, where it is being explored for various therapeutic applications.
The compound's structure can be described as follows:
- IUPAC Name : 5-chloro-6-cyclobutyloxypyridine-3-carbonitrile
- Molecular Formula : C10H9ClN2O
- Molecular Weight : 208.64 g/mol
The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. The presence of the chloro and carbonitrile groups enhances its binding affinity and specificity to these targets, potentially modulating their activity in various biochemical pathways .
Biological Activities
Research indicates that derivatives of this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Antiviral Properties : Similar compounds have demonstrated antiviral effects, indicating potential applications in treating viral infections.
- Anticancer Potential : The compound's structure suggests it could interact with cancer cell pathways, leading to apoptosis or inhibition of tumor growth. Ongoing research is evaluating its efficacy against various cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Studies :
- Antimicrobial Activity :
- Sodium Channel Inhibition :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 6-Chloro-3-pyridinecarbonitrile | Lacks cyclobutoxy group | Moderate antimicrobial activity |
| 5-Chloro-6-isopropoxypyridine-3-carbonitrile | Isopropoxy instead of cyclobutoxy | Anticancer properties |
| 5-Chloro-2-cyanophenyl derivatives | Variations in phenyl substitution | Potential sodium channel inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
